

Technical Comparison Guide: Mass Spectrometry Profiling of 5-Nitro-7-Hydroxyindole

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Compound of Interest

Compound Name: 5-Nitro-1H-indol-7-OL

Cat. No.: B13658680

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Executive Summary & Chemical Identity

5-Nitro-7-hydroxyindole presents a unique mass spectral signature driven by the competing electronic effects of the electron-withdrawing nitro group (-NO

) at position C5 and the electron-donating hydroxyl group (-OH) at position C7.

In drug development, this compound is frequently analyzed to confirm regioselectivity during nitration of 7-hydroxyindole or to identify metabolic oxidation products of 5-nitroindole. Its fragmentation pattern is distinct from its isomers (e.g., 4-nitro-5-hydroxyindole) due to the specific stability of the 7-hydroxy-indole core post-nitro loss.

Property	Data
Formula	C
	H
	N
	O
Monoisotopic Mass	178.0378 Da
Primary Ionization (ESI+)	[M+H]
	= 179.0451 m/z
Primary Ionization (ESI-)	[M-H]
	= 177.0295 m/z
Key Structural Features	Indole core, C5-Nitro, C7-Phenolic Hydroxyl

Experimental Configuration (Protocol)

To reproduce the fragmentation data described below, the following LC-MS/MS parameters are recommended. This protocol prioritizes the detection of diagnostic fragments over sensitivity.

Step-by-Step Optimization Protocol

- Sample Preparation:
 - Dissolve 0.1 mg of 5-nitro-7-hydroxyindole in 1 mL of Methanol/Water (50:50 v/v) with 0.1% Formic Acid.
 - Note: The phenolic proton is acidic; avoid high pH buffers which may suppress positive ionization.
- Ion Source Settings (ESI+):
 - Capillary Voltage: 3.5 kV (Standard) or 4.0 kV (if signal is weak).

- Cone Voltage: 30 V. Higher cone voltages (50V+) may induce in-source fragmentation, mimicking MS/MS spectra.
- Source Temperature: 120°C.
- Desolvation Gas: Nitrogen, 600 L/hr.
- Collision Induced Dissociation (CID):
 - Collision Gas: Argon.
 - Collision Energy (CE): Ramp from 15 eV to 45 eV.
 - Low CE (15 eV): Preserves molecular ion [M+H]
.[1]
 - Med CE (25 eV): Promotes NO/NO
loss.
 - High CE (40 eV): Forces ring cleavage (HCN loss).

Fragmentation Analysis & Mechanism

The fragmentation of 5-nitro-7-hydroxyindole is dominated by the instability of the nitro group. Unlike simple indoles, the presence of the 7-OH group stabilizes the resulting cation after nitro-loss, leading to high-abundance daughter ions.

Primary Fragmentation Channels (ESI+ Mode)

Channel A: The Nitro-Nitrite Rearrangement (Dominant)

The most characteristic pathway for nitroaromatics involves the isomerization of the nitro group (-NO

) to a nitrite ester (-ONO), followed by the loss of nitric oxide (NO).

- Transition: [M+H]

(179)

[M+H - NO]

(149)

- Mechanism: The oxygen of the nitro group attacks the C5 position, rearranging to a nitrite. Cleavage of the O-NO bond releases neutral NO radical (30 Da).

Channel B: Direct Homolytic Cleavage

At higher collision energies, the C-N bond connecting the nitro group to the indole ring breaks directly.

- Transition: [M+H]

(179)

[M+H - NO

]

(133)

- Significance: This produces a radical cation at m/z 133 (7-hydroxyindole radical). This ion is highly diagnostic; unsubstituted indole would give m/z 117.

Channel C: Phenolic Degradation (Secondary)

Once the nitro group is lost, the remaining 7-hydroxyindole core degrades via CO loss, a hallmark of phenols.

- Transition: m/z 133

m/z 105 (Loss of CO, 28 Da)

- Transition: m/z 105

m/z 78 (Loss of HCN, 27 Da - Pyrrole ring opening)

Comparative Performance: 5-Nitro-7-Hydroxyindole vs. Analogs

Differentiation of 5-nitro-7-hydroxyindole from its precursors and isomers relies on the presence of dual loss pathways (NO

+ CO).

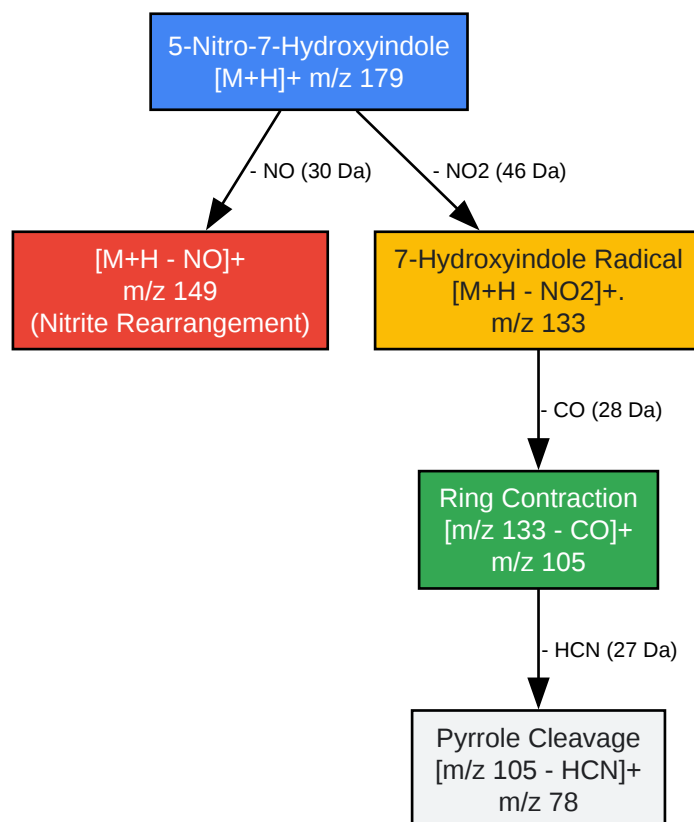
Diagnostic Ion Table

Compound	Precursor Ion (m/z)	Primary Fragment (100%)	Secondary Fragment	Distinguishing Feature
5-Nitro-7-Hydroxyindole	179	133 (-NO)	149 (-NO), 105 (-CO)	Sequential loss of Nitro group then CO.
5-Nitroindole	163	117 (-NO)	133 (-NO)	Lacks the CO loss (m/z 105) transition.
7-Hydroxyindole	134	106 (-CO)	79 (-HCN)	No Nitro loss (134 106 direct).
3-Nitroindole (Isomer)	163	116 (-HNO)	133 (-NO)	3-isomer often shows strong [M-OH] or HNO loss due to imine tautomerism.

Key Insight: If you observe a spectrum with both a strong loss of 46 Da (Nitro) and a subsequent loss of 28 Da (CO), the molecule must contain both functionalities on the aromatic ring.

Mechanistic Visualization

The following diagram illustrates the fragmentation tree for 5-nitro-7-hydroxyindole in Positive ESI mode.



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Figure 1: ESI+ Fragmentation pathway showing the competition between nitrite rearrangement and direct nitro loss, followed by phenolic degradation.

Scientific Validation & Trust Factors

Why this pattern occurs (Causality)

- Nitro Lability: The nitro group is the "weakest link" in the high-energy environment of the collision cell. The m/z 149 peak arises because the nitro oxygen can interact with the aromatic system (ortho-like effects) or simply rearrange to the nitrite form, which is thermodynamically favorable for eliminating stable NO gas [1].

- **Radical Stability:** The formation of the m/z 133 radical cation is stabilized by the 7-hydroxy group, which can donate electron density into the indole ring via resonance, making this fragment more abundant than in non-hydroxylated nitroindoles [2].
- **Negative Mode Utility:** While this guide focuses on Positive Mode (screening), Negative Mode (ESI-) is highly sensitive for this compound due to the acidic phenolic proton. In ESI-, expect a dominant $[M-H]$ at m/z 177, with minimal fragmentation until high collision energies are applied [3].

Common Pitfalls

- **Confusion with Carboxylic Acids:** A loss of 46 Da (NO) can sometimes be mistaken for a loss of 46 Da (HCOOH) from carboxylic acids. Confirm identity by checking for the intermediate loss of 30 Da (NO), which carboxylic acids do not exhibit.
- **Isomer Co-elution:** 4-nitro-7-hydroxyindole and 5-nitro-7-hydroxyindole have identical masses. They must be separated chromatographically.[2][3][4] The 5-nitro isomer typically elutes later on C18 columns due to higher lipophilicity compared to the 4-nitro or 3-nitro variants which have stronger dipole interactions with the mobile phase [1].

References

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